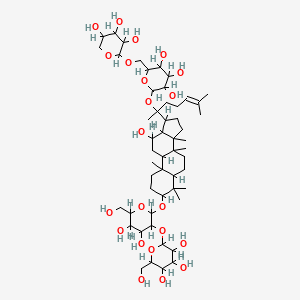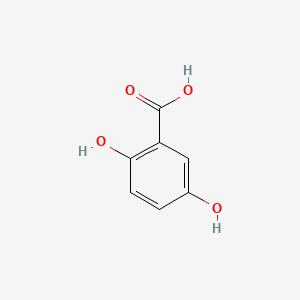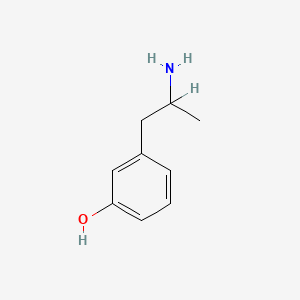
Ginsenoside Rb2
Overview
Description
Ginsenoside Rb2 is an active protopanaxadiol-type saponin, widely existing in the stem and leaves of ginseng . It has been the focus of studies for its pharmaceutical properties . It exhibits anti-osteoporotic, antioxidative, antiviral, anti-hyperlipidemic, anti-metastatic, anti-angiogenic, and anticancer chemotherapeutic activities .
Synthesis Analysis
The biosynthesis of Ginsenoside Rb2 involves key enzymes in the biosynthetic pathways of rare ginsenosides, especially the glycosyltransferases (GTs) . The construction of microbial chassis for the production of rare ginsenosides, mainly in Saccharomyces cerevisiae, has been presented . The discovery of more GTs and improving their catalytic efficiencies are essential for the metabolic engineering of rare ginsenosides .Molecular Structure Analysis
Ginsenoside Rb2 is a protopanaxadiol-type saponin . The major differences from other protopanaxadiols are the sugar moiety in side chains .Chemical Reactions Analysis
Ginsenoside Rb2 exhibits poor absorption, rapid tissue distribution, and slow excretion through urine . The proposed metabolic pathway was deglycosylation .Scientific Research Applications
Neuroprotective Effects
Ginsenoside Rb2 has been shown to have strong pharmacological activities in the nervous system. It offers protective effects on nerve cells, improves resistance to neuronal injury, and modulates neural activity. It also provides resistance to cerebral ischemia/reperfusion injury and improves brain damage after eclampsia hemorrhage .
Metabolic Disorders
Pharmacological research indicates that Rb2 is beneficial in preventing and treating metabolic disorders such as diabetes, obesity, and related complications. It works by regulating various cellular signaling pathways and molecules, including AKT/SHP, MAPK, and EGFR/SOX2 .
Cardioprotective Role
Ginsenoside Rb2 enhances the proliferation rate and decreases the apoptosis rate of bone marrow mesenchymal stem cells (BMSCs). It also alleviates oxidative stress, delays aging, raises GATA4 mRNA levels, lowers cTNT mRNA levels, and protects BMSCs from ischemic-hypoxic injury .
Hepatic Health
Rb2 has been found to prevent hepatic lipid accumulation through autophagy induction both in vivo and in vitro. In male db/db mice, treatment with Rb2 significantly improved glucose tolerance and decreased hepatic lipid accumulation .
Neurodegenerative Diseases
Ginsenoside Rb2 is being explored for its potential therapeutic application in the treatment of neurodegenerative diseases. Organic compounds like ginseng and its components may pave new avenues for innovative treatment approaches for neurological diseases .
Mechanism of Action
Target of Action
Ginsenoside Rb2, an active protopanaxadiol-type saponin, is known to interact with various cellular targets. It has been found to regulate signaling pathways and molecules such as AKT/SHP, MAPK, EGFR/SOX2, TGF-β1/Smad, SIRT1, GPR120/AMPK/HO-1, and NF-κB . It also interacts with IL-4, SYK, IL-2, TNF, and IL-6 .
Mode of Action
Ginsenoside Rb2 exerts its effects by interacting with its targets and modulating their activities. It inhibits oxidative stress, ROS generation, inflammation, and apoptosis via regulation of various cellular signaling pathways . For instance, it has been shown to suppress osteoclastogenesis and mitigate bone loss in orchiectomy mice through NF-κB/MAPK signaling pathways .
Biochemical Pathways
Ginsenoside Rb2 affects multiple biochemical pathways. It regulates the AKT/SHP, MAPK, EGFR/SOX2, TGF-β1/Smad, SIRT1, GPR120/AMPK/HO-1, and NF-κB signaling pathways . These pathways play crucial roles in various physiological processes, including cell proliferation, apoptosis, inflammation, and oxidative stress response.
Pharmacokinetics
Ginsenoside Rb2 exhibits poor absorption, rapid tissue distribution, and slow excretion through urine . These ADME properties influence the bioavailability of Ginsenoside Rb2, which in turn affects its therapeutic efficacy.
Result of Action
The molecular and cellular effects of Ginsenoside Rb2’s action are diverse. It has been shown to boost the proliferation rate and decrease the apoptosis rate of bone marrow mesenchymal stem cells (BMSCs). It also alleviates oxidative stress, delays aging, raises GATA4mRNA, lowers cTNTmRNA levels, and protects BMSCs from the harm brought on by ischemic-hypoxic injury . In addition, Ginsenoside Rb2 has been found to suppress osteoclastogenesis and mitigate bone loss in orchiectomy mice .
Action Environment
The action, efficacy, and stability of Ginsenoside Rb2 can be influenced by various environmental factors. For instance, the ischemic-hypoxic microenvironment has been shown to affect the therapeutic effects of Ginsenoside Rb2
Safety and Hazards
Future Directions
While Ginsenoside Rb2 has shown promising pharmaceutical properties, its therapeutic effects have not been clinically evaluated . Further studies should be aimed at the clinical treatment of Rb2 . The discovery of more GTs and improving their catalytic efficiencies are essential for the metabolic engineering of rare ginsenosides .
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H90O22/c1-23(2)10-9-14-53(8,75-47-43(67)39(63)37(61)29(72-47)22-69-45-41(65)34(58)26(57)21-68-45)24-11-16-52(7)33(24)25(56)18-31-50(5)15-13-32(49(3,4)30(50)12-17-51(31,52)6)73-48-44(40(64)36(60)28(20-55)71-48)74-46-42(66)38(62)35(59)27(19-54)70-46/h10,24-48,54-67H,9,11-22H2,1-8H3/t24-,25+,26-,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42+,43+,44+,45-,46-,47-,48-,50-,51+,52+,53-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODILNFGTFIURN-GZPRDHCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H90O22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1079.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ginsenoside C | |
CAS RN |
11021-13-9 | |
| Record name | Ginsenoside Rb2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11021-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ginsenoside Rb2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011021139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ginsenoside C | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06748 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 20-[(6-O-α-L-arabinopyranosyl-β-D-glucopyranosyl)oxy]-12β-hydroxydammar-24-en-3β-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GINSENOSIDE C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N219O0L31C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















